

The Role of Neladalkib in Overcoming Acquired Resistance in Cancer: A Technical Guide

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Compound of Interest

Compound Name: Neladalkib

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Introduction

Acquired resistance to targeted cancer therapies remains a significant clinical challenge, leading to disease progression and limited long-term efficacy of many treatments. In anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) and other ALK-positive solid tumors, sequential treatment with ALK tyrosine kinase inhibitors (TKIs) often results in the emergence of on-target resistance mutations within the ALK kinase domain.

Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective inhibitor rationally designed to overcome the limitations of previous ALK inhibitors by maintaining activity against a broad spectrum of single and compound ALK mutations that confer resistance. This technical guide provides an in-depth overview of **Neladalkib**'s mechanism of action, its efficacy in overcoming acquired resistance, and the experimental methodologies supporting its development.

Mechanism of Action and Rationale for Overcoming Resistance

Neladalkib is a potent and selective small-molecule inhibitor of ALK.^[1] Its design addresses the key mechanisms of acquired resistance to first-, second-, and third-generation ALK TKIs. A primary advantage of **Neladalkib** is its ability to remain active against tumors that have developed resistance through single or compound ALK mutations.^{[2][3][4][5][6]}

A significant challenge with later-line ALK inhibition is the emergence of compound mutations, where two or more mutations exist on the same allele. **Neladalkib** has been specifically engineered to be effective against such complex resistance patterns.^[7] Furthermore, **Neladalkib** is designed for central nervous system (CNS) penetrance to address brain metastases, a common site of disease progression in ALK-positive NSCLC.^{[2][3][4][5][6]} It also avoids the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events seen with some other TKIs.^{[2][3][4][6]}

Quantitative Efficacy Data

The potency of **Neladalkib** against wild-type ALK and a range of resistance mutations has been characterized in preclinical studies. Clinical data from the ALKOVE-1 trial further demonstrate its anti-tumor activity in heavily pretreated patient populations.

Table 1: In Vitro Inhibitory Activity of Neladalkib against ALK Mutations

ALK Status/Mutation	IC50 (nM)
Wild-Type ALK	2.8[8]
Single Resistance Mutations	
T1151insT	0.9 - 6.8[8]
T1151M	0.9 - 6.8[8]
L1152R	0.9 - 6.8[8]
C1156Y	0.9 - 6.8[8]
I1171N	0.9 - 6.8[8]
I1171S	0.9 - 6.8[8]
I1171T	0.9 - 6.8[8]
F1174L	0.9 - 6.8[8]
F1174S	0.9 - 6.8[8]
V1180L	0.9 - 6.8[8]
L1198F	0.9 - 6.8[8]
G1202R	0.9 - 6.8[8]
D1203N	0.9 - 6.8[8]
S1206R	0.9 - 6.8[8]
R1275Q	0.9 - 6.8[8]
G1196M	11 - 79[8]
G1269A	11 - 79[8]
G1269S	11 - 79[8]

Table 2: Clinical Activity of Neladalkib in the ALKOVE-1 Trial

Patient Population	Endpoint	Result
Advanced ALK-positive solid tumors (all patients, n=34)	Objective Response Rate (ORR)	44% [9]
TKI pre-treated ALK-positive NSCLC	Durable clinical responses	Observed [4]

Experimental Protocols

In Vitro N-ethyl-N-nitrosourea (ENU) Mutagenesis Screens

To assess the potential for acquired resistance to **Neladalkib**, in vitro mutagenesis screens were performed.[\[7\]](#)

- Cell Lines: Ba/F3 cells engineered to express EML4-ALK (simulating a first-line treatment setting) and Ba/F3 cells with EML4-ALK G1202R (simulating a later-line setting) were utilized.[\[7\]](#)
- Mutagenesis: Cells were treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for 24 hours to induce random mutations in the ALK kinase domain.[\[7\]](#)
- Drug Selection: Following mutagenesis, cells were cultured for 28 days in the presence of **Neladalkib**, alectinib (a second-generation ALK TKI), or lorlatinib (a third-generation ALK TKI).[\[7\]](#)
- Analysis: The number of wells with proliferating, TKI-resistant clones was counted on day 28. The ALK kinase domain of resistant clones was analyzed by Sanger sequencing to identify mutations.[\[7\]](#)
- Results: At clinically relevant concentrations, less than 2% of wells treated with **Neladalkib** developed resistance, in stark contrast to 100% of wells treated with alectinib or lorlatinib.[\[7\]](#)

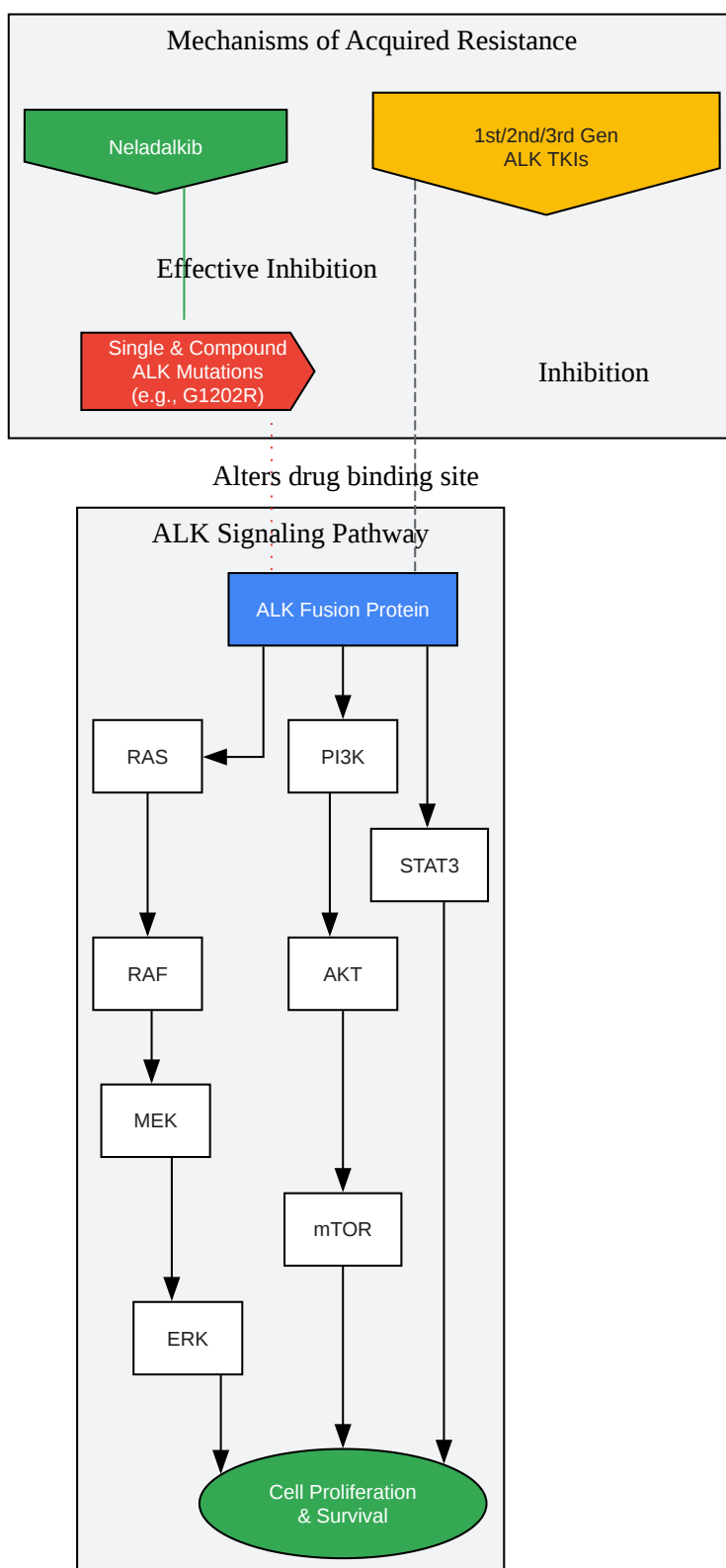
ALKOVE-1 Phase 1/2 Clinical Trial (NCT05384626)

This is a Phase 1/2, open-label, dose-escalation and expansion study to evaluate the safety, tolerability, and anti-tumor activity of **Neladalkib**.[\[10\]](#)[\[11\]](#)

- Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of **Neladalkib** in patients with advanced ALK-positive solid tumors.[\[10\]](#)[\[11\]](#)
- Phase 2 (Dose Expansion): This phase aims to evaluate the objective response rate (ORR) as assessed by a Blinded Independent Central Review (BICR) at the determined RP2D.[\[10\]](#)[\[11\]](#) Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[\[10\]](#)
- Patient Population: The trial enrolls patients aged 18 years or older (with a provision for patients aged 12 years and older in a specific cohort) with a histologically or cytologically confirmed locally advanced or metastatic solid tumor harboring a documented ALK rearrangement or activating mutation.[\[11\]](#)

Visualizations

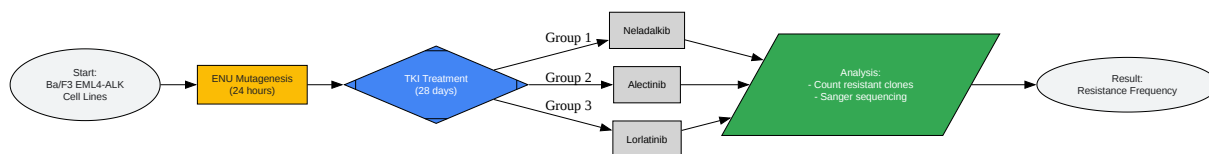
Signaling Pathway and Mechanism of Resistance



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Caption: ALK signaling pathway and the mechanism of **Neladalkib** in overcoming resistance.

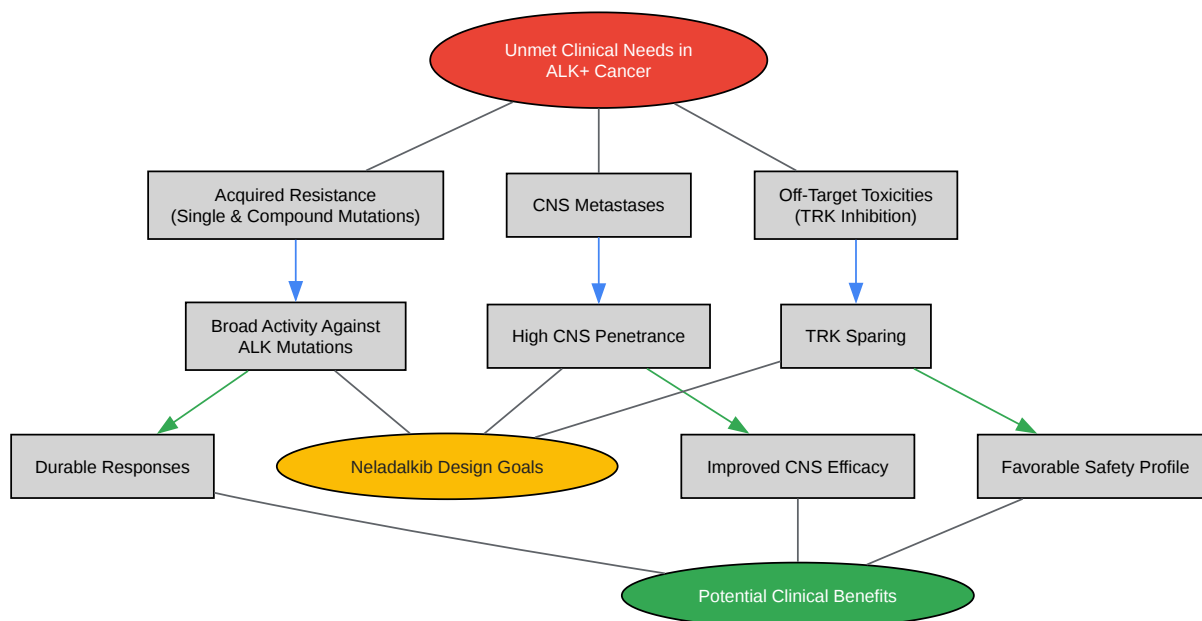
Experimental Workflow for In Vitro Mutagenesis Screen



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Caption: Workflow for the in vitro ENU mutagenesis screen.

Logical Relationship of Neladalkib's Design



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Caption: Logical framework for the design of **Neladalkib**.

Conclusion

Neladalkib represents a significant advancement in the treatment of ALK-positive cancers, specifically addressing the challenge of acquired resistance. Its rational design, which confers broad activity against a wide range of ALK resistance mutations, including compound mutations, combined with its brain penetrance and TRK-sparing selectivity, positions it as a potentially best-in-class ALK inhibitor. The preclinical data demonstrating a low propensity for resistance development and the encouraging clinical activity in heavily pretreated patients underscore the promise of **Neladalkib** in improving outcomes for patients with ALK-driven malignancies. Ongoing clinical trials, such as the Phase 3 ALKAZAR study, will further elucidate its role in the evolving landscape of ALK-targeted therapy.

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